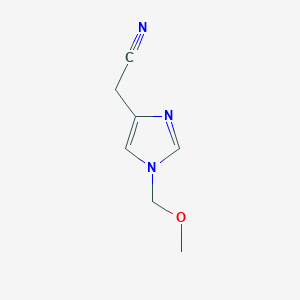
(2-Vinylpyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Vinylpyrimidin-5-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring with a vinyl substituent at the 2-position. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Vinylpyrimidin-5-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, starting from 2-vinyl-5-bromopyrimidine, a reaction with an organolithium reagent (such as n-butyllithium) at low temperatures can generate the corresponding organolithium intermediate. This intermediate is then treated with a boron source, such as trimethyl borate, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (2-Vinylpyrimidin-5-yl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.
Reduction: Reduction of the vinyl group can lead to the formation of the corresponding ethyl derivative.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (such as Pd(PPh3)4), bases (such as potassium carbonate), and solvents (such as toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohol or phenol derivatives.
Reduction: Ethyl derivatives.
科学的研究の応用
(2-Vinylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of molecular probes and sensors due to its ability to interact with biological molecules.
Industry: Used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用機序
The mechanism of action of (2-Vinylpyrimidin-5-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the final coupled product .
類似化合物との比較
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyrimidine ring.
(2-Pyridyl)boronic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(2-Vinylphenyl)boronic acid: Similar structure but with a phenyl ring instead of a pyrimidine ring.
Uniqueness: (2-Vinylpyrimidin-5-yl)boronic acid is unique due to the presence of both a vinyl group and a pyrimidine ring, which provides distinct reactivity and selectivity in chemical reactions. The pyrimidine ring can participate in additional interactions, such as hydrogen bonding and π-π stacking, which can influence the outcome of reactions and the properties of the final products.
特性
分子式 |
C6H7BN2O2 |
|---|---|
分子量 |
149.95 g/mol |
IUPAC名 |
(2-ethenylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H7BN2O2/c1-2-6-8-3-5(4-9-6)7(10)11/h2-4,10-11H,1H2 |
InChIキー |
DSKGWJZXYJTSKP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)C=C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide](/img/structure/B13990984.png)
![4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B13990987.png)
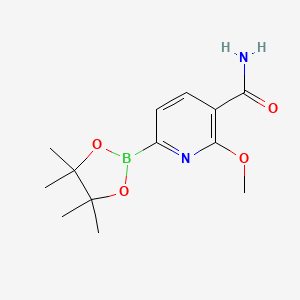
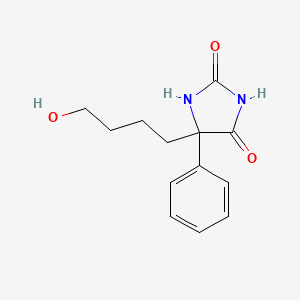


![2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane](/img/structure/B13991009.png)
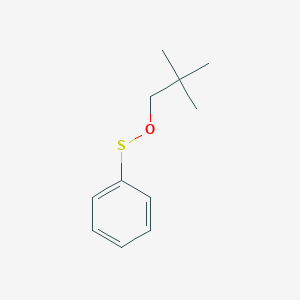
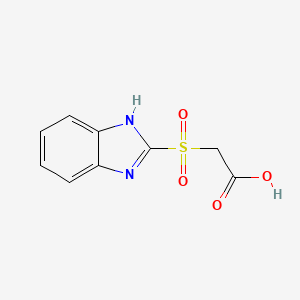

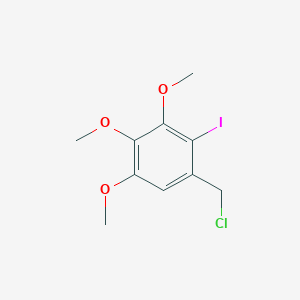
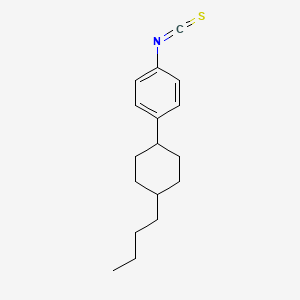
![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B13991060.png)
